![molecular formula C7H14S2 B13461046 3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol](/img/structure/B13461046.png)
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a thiol group and a methylsulfanyl ethyl side chain. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-(methylsulfanyl)ethyl bromide with cyclobutanone in the presence of a base, followed by reduction to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1-thiol: Lacks the methylsulfanyl ethyl side chain.
3-[2-(Methylsulfanyl)ethyl]cyclobutan-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol is unique due to the presence of both a thiol group and a methylsulfanyl ethyl side chain, which confer distinct chemical properties and reactivity compared to similar compounds. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H14S2 |
|---|---|
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
3-(2-methylsulfanylethyl)cyclobutane-1-thiol |
InChI |
InChI=1S/C7H14S2/c1-9-3-2-6-4-7(8)5-6/h6-8H,2-5H2,1H3 |
Clave InChI |
WHOOLVGIGGRDSI-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1CC(C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


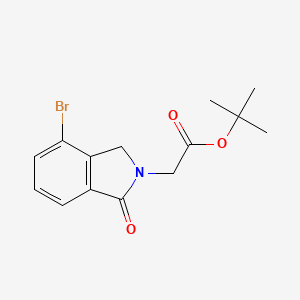

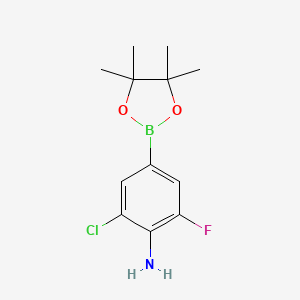
![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)
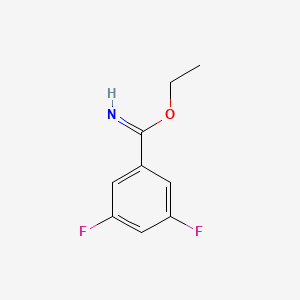
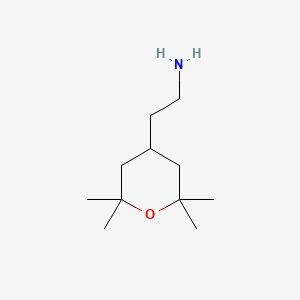
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
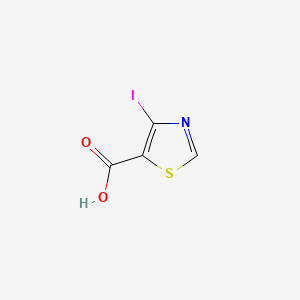
![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)

![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)



